tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
Description
tert-Butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate is a synthetic compound featuring a 1,2,3-triazole core linked to a hydroxymethylphenyl group and a tert-butyl carbamate moiety. Its structure combines the rigidity of the triazole ring with the steric protection of the tert-butyl group, making it relevant in medicinal chemistry and materials science. The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization, such as conjugation or derivatization.
Properties
IUPAC Name |
tert-butyl N-[[1-[3-(hydroxymethyl)phenyl]triazol-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(2,3)22-14(21)16-8-12-9-19(18-17-12)13-6-4-5-11(7-13)10-20/h4-7,9,20H,8,10H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYCMBLWKFYKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate (CAS No. 2059948-51-3) is a synthetic organic compound notable for its unique structural features, which include a triazole ring and a hydroxymethyl-substituted phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N4O3, with a molecular weight of approximately 304.35 g/mol. The presence of the triazole ring is significant as it can form hydrogen bonds and participate in various chemical reactions, making it a valuable component in drug development.
Biological Activity
Research indicates that compounds containing triazole rings often exhibit a range of biological activities, including:
- Antimicrobial Properties : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens.
- Anticancer Activity : Some triazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. This activity is often attributed to their ability to interfere with cellular processes such as DNA synthesis and repair.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer or metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi |
| Anticancer | Cytotoxic effects on cancer cell lines |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
The biological activity of this compound may involve several mechanisms:
- Hydrogen Bonding : The triazole moiety can form hydrogen bonds with target proteins or nucleic acids, influencing their function.
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
- Click Chemistry Applications : The ability to undergo click chemistry reactions allows for bioconjugation applications, enhancing its utility in drug delivery systems.
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of similar triazole compounds:
- A study published in PMC examined the structure-based discovery of CFTR potentiators and inhibitors, highlighting the significance of triazole derivatives in modulating ion channel activity .
- Another investigation focused on the synthesis and evaluation of triazole-based compounds for their anticancer properties, demonstrating promising results against various cancer cell lines .
Comparative Analysis
Comparing this compound with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate | Contains a triazole ring | Lacks hydroxymethyl substitution |
| Tert-butyl N-(5-methyltriazol-4-yl)carbamate | Methyl substitution on triazole | Variation in biological activity |
| Tert-butyl N-(phenyl)carbamate | Simple phenyl group | No heterocyclic ring |
This table illustrates how variations in substituents can influence biological activity and chemical reactivity.
Comparison with Similar Compounds
Key Observations:
- Hydrophilicity: The hydroxymethyl group in the target compound likely increases solubility in polar solvents compared to the aminomethyl variant (), which may form salts under acidic conditions.
- Triazole Regiochemistry: The 1,4-substituted 1,2,3-triazole in the target compound (vs.
- Stability : The tert-butyl carbamate group provides steric protection against hydrolysis, a feature shared with analogs in and .
Physical and Chemical Properties (Inferred)
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